molecular formula C6H8N2 B116886 乙基吡嗪 CAS No. 13925-00-3

乙基吡嗪

货号: B116886
CAS 编号: 13925-00-3
分子量: 108.14 g/mol
InChI 键: KVFIJIWMDBAGDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-乙基吡嗪是一种有机化合物,化学式为 C6H8N2。它属于吡嗪类,吡嗪类是包含一个六元环的杂环芳香族有机化合物,在 1 和 4 位有两个氮原子。 2-乙基吡嗪以其独特的坚果、霉味和巧克力香味而闻名,是食品工业中一种有价值的调味剂 .

作用机制

2-乙基吡嗪的作用机制包括激活内皮型一氧化氮合酶,导致一氧化氮的合成。 然后,一氧化氮通过提高平滑肌细胞中环磷酸鸟苷的水平来诱导血管扩张,导致平滑肌松弛和血流增加 . 这种机制在心血管疾病研究和潜在的治疗干预中特别令人感兴趣。

类似化合物:

  • 吡嗪
  • 2-甲基吡嗪
  • 2,5-二甲基吡嗪
  • 四甲基吡嗪

比较: 2-乙基吡嗪在其类似化合物中是独一无二的,因为它具有独特的乙基取代基,赋予它独特的香气和风味特征。 虽然吡嗪及其衍生物通常存在于烘焙食品中,但 2-乙基吡嗪因其坚果和巧克力香味而特别闻名 . 另一方面,四甲基吡嗪以其潜在的抗氧化特性及其清除超氧阴离子的作用而闻名 .

化学反应分析

反应类型: 2-乙基吡嗪会发生各种化学反应,包括氧化、还原和取代。 它在氧化剂存在下特别活泼,导致形成氮氧化物和其他副产物 .

常用试剂和条件: 常用于 2-乙基吡嗪反应的试剂包括用于氧化的硝酸和用于还原的氢气。反应通常在受控的温度和压力条件下进行,以确保得到预期结果。

形成的主要产物: 2-乙基吡嗪反应形成的主要产物包括氮氧化物、一氧化碳和二氧化碳 . 这些产物通常使用气相色谱法和质谱法等技术进行分析,以确定其组成和浓度。

相似化合物的比较

  • Pyrazine
  • 2-Methylpyrazine
  • 2,5-Dimethylpyrazine
  • Tetramethylpyrazine

Comparison: 2-Ethylpyrazine is unique among its similar compounds due to its specific ethyl group substitution, which imparts a distinctive aroma and flavor profile. While pyrazine and its derivatives are commonly found in roasted and baked goods, 2-Ethylpyrazine is particularly noted for its nutty and chocolate-like aroma . Tetramethylpyrazine, on the other hand, is known for its potential antioxidant properties and its role in scavenging superoxide anions .

属性

IUPAC Name

2-ethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFIJIWMDBAGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065676
Record name Ethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour
Record name 2-Ethylpyrazine
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Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg
Record name 2-Ethylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.981-1.000
Record name 2-Ethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.67 [mmHg]
Record name 2-Ethylpyrazine
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CAS No.

13925-00-3, 1392-50-3
Record name 2-Ethylpyrazine
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Record name Moldin
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Record name 2-Ethyl pyrazine
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Record name Pyrazine, 2-ethyl-
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Record name Ethylpyrazine
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Record name Ethylpyrazine
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Record name 2-ETHYLPYRAZINE
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Record name 2-Ethylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ethylpyrazine has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.

A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and analyze ethylpyrazine in various matrices, including food products, beverages, and tobacco smoke. [, , , , , ]

A: While specific data on ethylpyrazine's stability under various conditions is limited in these papers, research indicates its presence in various food products after processing, including roasting and fermentation, suggesting a degree of stability under those conditions. [, , , ]

A: Ethylpyrazine is often described as having a roasted, nutty, or earthy aroma. It is found in various foods like roasted peanuts, coffee, and cooked meat. [, , , , , , , ]

A: Roasting often leads to an increase in ethylpyrazine concentration, contributing to the characteristic roasted aroma of products like peanuts, sesame seeds, and coffee. [, , , ]

A: Ethylpyrazine is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during heating. [, , , ]

A: Yes, ethylpyrazine has been identified in fermented products like soy sauce, indicating its potential formation through fermentation processes. [, ]

A: Research has shown that pyrazine and some of its derivatives, including ethylpyrazine, can inhibit growth and angiogenesis in developing tissues at low concentrations in the chick chorioallantoic membrane model. []

A: While ethylpyrazine is generally recognized as safe for use as a flavoring agent in food, research suggests a need for further toxicological studies, especially regarding its effects on developing tissues. [, ]

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